5-Fluoro-N-hydroxycytosine can be classified as:
The synthesis of 5-Fluoro-N-hydroxycytosine typically involves several steps, starting from readily available precursors. The most common synthetic route includes:
This two-step process can yield up to 93% efficiency, demonstrating its effectiveness as a synthetic route for producing this compound .
The molecular structure of 5-Fluoro-N-hydroxycytosine can be described as follows:
Computational studies have provided insights into its conformation and stability, indicating that the presence of these substituents significantly influences its structural properties .
5-Fluoro-N-hydroxycytosine participates in various chemical reactions due to its functional groups:
The mechanism of action for 5-Fluoro-N-hydroxycytosine largely revolves around its incorporation into DNA:
The physical and chemical properties of 5-Fluoro-N-hydroxycytosine are crucial for understanding its behavior in biological systems:
5-Fluoro-N-hydroxycytosine has several scientific applications:
5-Fluoro-N-hydroxycytosine (C₄H₄FN₃O₂) is a fluorinated derivative of cytosine where a fluorine atom replaces the hydrogen at the C5 position and a hydroxyl group substitutes the exocyclic amino group at the C4 position. Its systematic IUPAC name is 5-fluoro-4-hydroxyiminopyrimidin-2(1H)-one, reflecting the N-hydroxy modification that distinguishes it from standard fluorinated cytosines like 5-fluorocytosine (5-FC) [4] [8]. The compound exists in multiple tautomeric forms due to the labile protons at N1, N3, and the oxime group (C=N–OH). Predominant tautomers include:
Table 1: Tautomeric Forms of 5-Fluoro-N-hydroxycytosine
Tautomer | Functional Groups | Stability |
---|---|---|
1H-ketoamino | C2=O, C4=N–OH, H at N1 | Favored in polar solvents |
3H-ketoamino | C2=O, C4=N–OH, H at N3 | Observed in crystalline states |
1H,3H-di-keto | C2=O, C4=O, H at N1/N3 (minor contributor) | Rare |
The fluorine atom’s high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å) confer distinct electronic and steric properties. These include altered dipole moments, pKₐ shifts (predicted ~8.5 for N3 deprotonation), and enhanced stability of the glycosidic bond compared to non-fluorinated analogs, as confirmed by gas-phase infrared multiple photon dissociation (IRMPD) spectroscopy and computational studies [4].
The synthesis of 5-fluoro-N-hydroxycytosine emerged from three intersecting research trajectories:
Table 2: Key Milestones in the Development of 5-Fluoro-N-hydroxycytosine Analogues
Year | Advance | Significance |
---|---|---|
1957 | Synthesis of 5-fluorouracil | Validated fluoropyrimidines as antimetabolites |
1964 | Clinical use of 5-fluorocytosine (antifungal) | Established cytosine fluorination for bioactivity |
1998 | Structural analysis of 5-hydroxycytosine miscoding | Revealed role of C5 substituents in mutagenicity |
2020 | Cocrystals of 5-FC/isocytosine monohydrate | Probed tautomerism via complementary H-bonding |
5-Fluoro-N-hydroxycytosine exhibits dual biochemical roles derived from its structural perturbations:
Metabolically, the compound’s uptake is mediated by nucleobase permeases (e.g., FCY2 in fungi). Resistance studies show that mutations in these transporters reduce 5-FC accumulation by >90%, implying similar transport limitations for N-hydroxy derivatives [6]. Once internalized, activation likely requires phosphorylation or deamination, though the N-hydroxy group’s impact on these steps remains uncharacterized.
The analog’s therapeutic potential hinges on selective activation in target cells. Engineered enzymes like isocytosine deaminase—which converts 5-fluoroisocytosine to 5-FU—could be repurposed to activate 5-fluoro-N-hydroxycytosine, minimizing off-target toxicity [5].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3